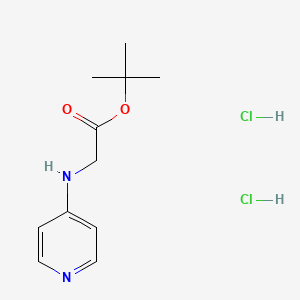
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride
Übersicht
Beschreibung
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O2 and its molecular weight is 281.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has explored the synthesis and properties of pyridin-4-yl-glycine tert-butyl ester derivatives. For example, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. This study opens avenues for synthesizing potential biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
Catalysis and Reactions : Jing Jiao et al. (2017) described a copper/air-mediated oxidative coupling reaction of imidazoheterocycles with N-aryl glycine esters, highlighting a protocol for preparing a range of imidazoheterocycles with a glycine ester motif, significant in medicinal chemistry Jiao, Zhang, Liao, Xu, Hu, & Tang, 2017.
Enantioselective Synthesis : Kazumi Imae et al. (2012) applied silver/ThioClickFerrophos-catalyzed enantioselective conjugate addition of glycine imino ester with nitroalkenes, producing anti-α-imino-γ-nitrobutyrates with high enantioselectivities. This methodology provides a route to synthesize compounds with potential therapeutic applications Imae, Konno, Ogata, & Fukuzawa, 2012.
Synthesis of Advanced Glycation End Products : F. Yokokawa et al. (2001) achieved the chemical synthesis of pentosidine, an advanced glycation end product, through asymmetric alkylation. This synthesis promises availability of pentosidine for research and potential therapeutic use Yokokawa, Sugiyama, Shioiri, Katagiri, Oda, & Ogawa, 2001.
Applications in Organic Synthesis and Medicinal Chemistry
Novel Pyridinecarbonitriles and Fluorescence Properties : A. S. Girgis et al. (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, exploring their potential in developing compounds with considerable antibacterial activity and investigating their fluorescence properties Girgis, Kalmouch, & Hosni, 2004.
Pyridine Derivatives for Vasodilation Activity : Further studies by Girgis et al. (2006) on synthesizing nicotinate esters with amino acid function demonstrated considerable vasodilatory properties, indicating potential applications in cardiovascular research Girgis, Kalmouch, & Ellithey, 2006.
Eigenschaften
IUPAC Name |
tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGITFRDKCUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



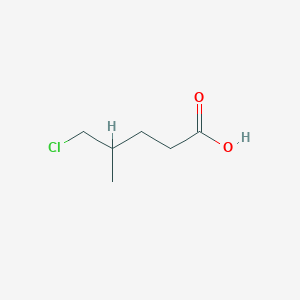
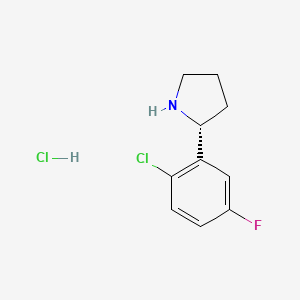
![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)
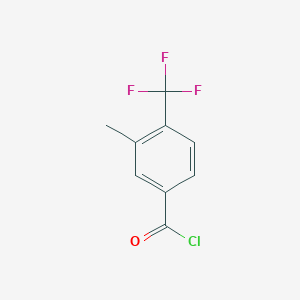
![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)

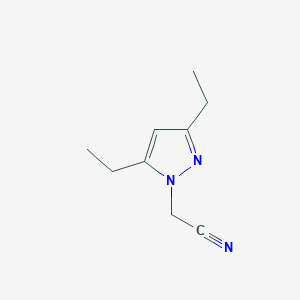



![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
